An In-Depth Technical Guide to Diallyl 1,4-Cyclohexanedicarboxylate: Synthesis, Properties, and Applications
An In-Depth Technical Guide to Diallyl 1,4-Cyclohexanedicarboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyl 1,4-cyclohexanedicarboxylate is a versatile monomer possessing two reactive allyl functional groups and a central cyclohexyl ring. This unique structure, existing as a mixture of cis and trans isomers, makes it a valuable building block in polymer chemistry, particularly as a crosslinking agent. The rigid cycloaliphatic core imparts thermal stability and mechanical strength to polymers, while the allyl groups provide sites for polymerization and further functionalization. This guide offers a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, analytical characterization methods, polymerization behavior, and safety considerations.
Chemical and Physical Properties
Diallyl 1,4-cyclohexanedicarboxylate, with the CAS Number 20306-22-3 , is a colorless to nearly colorless liquid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 20306-22-3 | [2][3][4] |
| Molecular Formula | C₁₄H₂₀O₄ | [2][3] |
| Molecular Weight | 252.31 g/mol | [2][3] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [5] |
| Boiling Point | 330.6 ± 27.0 °C at 760 mmHg | [5] |
| Flash Point | 156.9 ± 22.1 °C | [5] |
| Refractive Index | 1.480 | [5] |
| Solubility | Insoluble in water, soluble in common organic solvents. |
Stereoisomerism: The 1,4-disubstituted cyclohexane ring can exist in two stereoisomeric forms: cis and trans. In the cis isomer, both diallyl carboxylate groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. The commercial product is typically a mixture of these isomers.
Synthesis of Diallyl 1,4-Cyclohexanedicarboxylate
The synthesis of diallyl 1,4-cyclohexanedicarboxylate can be achieved through several standard esterification methods. The choice of method depends on factors such as the availability of starting materials, desired purity, and reaction scale.
Fischer Esterification: A Direct Approach
The most common and direct method for synthesizing diallyl 1,4-cyclohexanedicarboxylate is the Fischer esterification of 1,4-cyclohexanedicarboxylic acid with allyl alcohol in the presence of an acid catalyst.[6][7][8]
Materials:
-
1,4-Cyclohexanedicarboxylic acid (mixture of cis and trans isomers)
-
Allyl alcohol (in excess, can also serve as the solvent)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst
-
Toluene or a similar azeotroping agent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1,4-cyclohexanedicarboxylic acid, a 5 to 10-fold molar excess of allyl alcohol, and a catalytic amount of sulfuric acid (approximately 1-2% by weight of the carboxylic acid). Add toluene to the flask to facilitate the azeotropic removal of water.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, which typically takes several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.[9] Be cautious as this will generate CO₂ gas.[10]
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.[9]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent and excess allyl alcohol under reduced pressure using a rotary evaporator. The crude diallyl 1,4-cyclohexanedicarboxylate can be further purified by vacuum distillation to obtain a high-purity product.
Caption: Fischer Esterification of 1,4-Cyclohexanedicarboxylic Acid.
Transesterification: An Alternative Route
Transesterification offers an alternative pathway, particularly if dimethyl 1,4-cyclohexanedicarboxylate is a more readily available starting material. This method involves the exchange of the methyl groups of the diester with allyl groups from allyl alcohol, catalyzed by a suitable transesterification catalyst.
Materials:
-
Dimethyl 1,4-cyclohexanedicarboxylate
-
Allyl alcohol (in excess)
-
Transesterification catalyst (e.g., sodium methoxide, titanium(IV) isopropoxide)
-
Inert solvent (optional, e.g., toluene)
-
Apparatus for distillation
Procedure:
-
Reaction Setup: Charge a round-bottom flask equipped with a distillation head and a condenser with dimethyl 1,4-cyclohexanedicarboxylate, a large excess of allyl alcohol, and a catalytic amount of the chosen transesterification catalyst.
-
Reaction: Heat the mixture to a temperature that allows for the distillation of the methanol byproduct, thus driving the equilibrium towards the formation of the diallyl ester. The reaction temperature will depend on the boiling points of the components and the catalyst used.
-
Work-up and Purification: Once the reaction is complete (as indicated by the cessation of methanol distillation), the excess allyl alcohol and catalyst can be removed. The product is then purified by vacuum distillation.
Analytical Characterization
Thorough characterization of diallyl 1,4-cyclohexanedicarboxylate is crucial to confirm its identity and purity. The following spectroscopic techniques are essential for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl and cyclohexyl protons. The vinyl protons of the allyl group should appear as a multiplet in the range of 5.8-6.0 ppm, and the terminal vinyl protons as two multiplets around 5.2-5.4 ppm. The methylene protons adjacent to the ester oxygen will likely resonate as a doublet around 4.5-4.6 ppm. The protons of the cyclohexane ring will appear as a complex set of multiplets in the aliphatic region (1.5-2.5 ppm), with the exact chemical shifts and coupling patterns depending on the cis/trans ratio and conformational dynamics.
-
¹³C NMR: The carbon NMR spectrum will provide further structural confirmation. Key signals are expected for the carbonyl carbons of the ester groups (around 175 ppm), the vinyl carbons of the allyl groups (in the 118-133 ppm range), the methylene carbon of the allyl group adjacent to the oxygen (around 65 ppm), and the carbons of the cyclohexane ring (in the 28-45 ppm range).
Infrared (IR) Spectroscopy
The FT-IR spectrum of diallyl 1,4-cyclohexanedicarboxylate should exhibit characteristic absorption bands for the functional groups present.[11][12][13][14]
-
C=O Stretch: A strong absorption band in the region of 1730-1750 cm⁻¹ is indicative of the ester carbonyl group.
-
C-O Stretch: A band in the 1100-1300 cm⁻¹ region corresponds to the C-O single bond stretching of the ester.
-
C=C Stretch: A medium intensity band around 1645 cm⁻¹ is characteristic of the carbon-carbon double bond of the allyl group.
-
=C-H Stretch: A peak just above 3000 cm⁻¹ (typically around 3080 cm⁻¹) is due to the stretching of the sp² C-H bonds of the vinyl group.
-
C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ range are from the sp³ C-H bonds of the cyclohexane and allyl methylene groups.
Mass Spectrometry (MS)
Mass spectrometry is a valuable tool for determining the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) mass spectrometry can also be used to differentiate between the cis and trans isomers, as they may exhibit different fragmentation patterns due to stereochemical differences.
Polymerization and Applications
The primary application of diallyl 1,4-cyclohexanedicarboxylate is as a crosslinking monomer in the production of thermosetting resins.[15] Its bifunctional nature allows it to form three-dimensional polymer networks with enhanced thermal and mechanical properties.
Free-Radical Polymerization
Diallyl 1,4-cyclohexanedicarboxylate can undergo free-radical polymerization, initiated by common radical initiators such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[16] The polymerization of allyl monomers is known to be slower than that of vinyl monomers due to degradative chain transfer to the monomer.[17]
Materials:
-
Diallyl 1,4-cyclohexanedicarboxylate (purified)
-
Free-radical initiator (e.g., BPO or AIBN)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Reaction vessel with temperature control
Procedure:
-
Setup: Place the purified diallyl 1,4-cyclohexanedicarboxylate in a reaction vessel equipped with a magnetic stirrer and an inlet for an inert gas.
-
Initiation: Add the desired amount of the free-radical initiator. The concentration of the initiator will affect the rate of polymerization and the molecular weight of the resulting polymer.
-
Polymerization: Heat the mixture under an inert atmosphere to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN). The polymerization will proceed, leading to an increase in viscosity.
-
Isolation: The resulting polymer can be isolated by precipitation in a non-solvent such as methanol, followed by filtration and drying under vacuum.
Caption: Free-Radical Polymerization of Diallyl 1,4-Cyclohexanedicarboxylate.
Copolymerization
Diallyl 1,4-cyclohexanedicarboxylate can also be copolymerized with other vinyl monomers (e.g., styrene, methyl methacrylate) to tailor the properties of the resulting polymer.[18] The incorporation of the diallyl monomer introduces crosslinking sites and can improve the thermal stability and solvent resistance of the final material.
Safety and Handling
-
General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
-
Inhalation: May be harmful if inhaled. Avoid breathing vapors or mists.[10]
-
Skin and Eye Contact: May cause skin and eye irritation. In case of contact, flush with plenty of water.[10]
-
Fire Hazards: Combustible liquid. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or foam.[10]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
Diallyl 1,4-cyclohexanedicarboxylate is a monomer with significant potential in the field of polymer science. Its synthesis via established esterification methods is straightforward, and its ability to form crosslinked networks makes it a valuable component in the formulation of high-performance thermosetting materials. The information provided in this guide serves as a comprehensive resource for researchers and professionals interested in the synthesis, characterization, and application of this versatile compound. Further research into its copolymerization with a wider range of monomers could unlock new applications in areas such as advanced coatings, adhesives, and composite materials.
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Fig. 4 FT-IR spectra of (a) cubane-1,4-dicarboxylic acid, (b) NO 3... - ResearchGate. Available from: [Link]
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